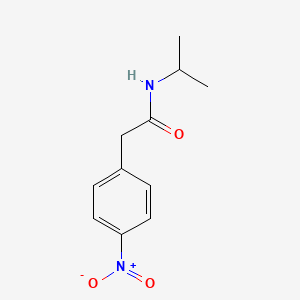
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a thiazole ring connected by a propenamide linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea.
Coupling of the Rings: The benzodioxole and thiazole rings are then coupled via a propenamide linker using a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the propenamide linker, converting the double bond to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mecanismo De Acción
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-BUTENAMIDE: Similar structure with a butenamide linker instead of propenamide.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENETHIOAMIDE: Similar structure with a propenethioamide linker.
Uniqueness
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-METHYL-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is unique due to its specific combination of a benzodioxole ring and a thiazole ring connected by a propenamide linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-7-20-14(15-9)16-13(17)5-3-10-2-4-11-12(6-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURXFZUJSEQFW-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
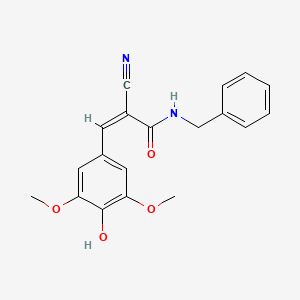
![N-[(4-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B5748764.png)
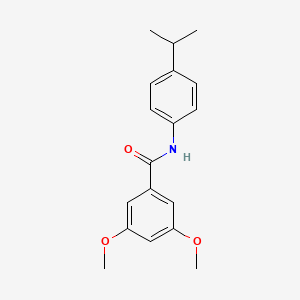
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate](/img/structure/B5748787.png)
![N-[4-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5748793.png)
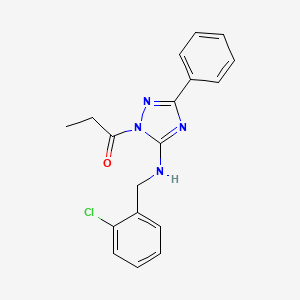
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
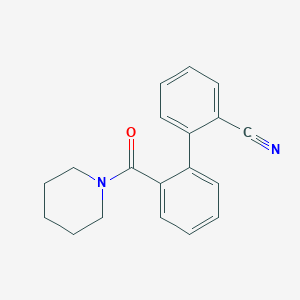
![2-[(E)-[(5-IODOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B5748828.png)
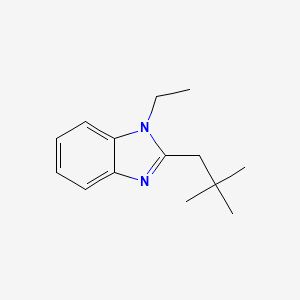
![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
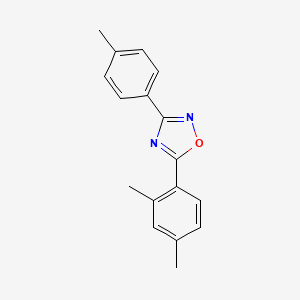
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
